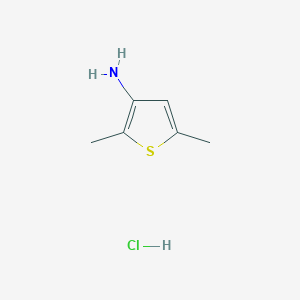

2,5-Dimethylthiophen-3-amine HCl

説明

Contextual Significance of Thiophene (B33073) Amines in Synthetic Chemistry and Materials Science

Thiophene, a sulfur-containing heterocyclic compound, and its derivatives are fundamental building blocks in a multitude of chemical disciplines. researchgate.netwikipedia.org The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its ability to often replace a benzene (B151609) ring in biologically active compounds without diminishing activity. researchgate.netwikipedia.org This is exemplified by the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, a thiophene analog of piroxicam. wikipedia.org The sulfur atom within the thiophene ring can enhance drug-receptor interactions through hydrogen bonding. researchgate.net

Beyond pharmaceuticals, thiophene derivatives are integral to materials science, finding applications as functional materials in dyes, liquid crystals, organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and organic solar cells. acs.org The versatility of thiophenes also positions them as crucial intermediates in organic synthesis. acs.orgnih.gov

Aminothiophenes, a subclass of thiophene derivatives, are particularly valuable. They serve as precursors for the synthesis of a wide array of more complex molecules. pharmaguideline.comresearchgate.net The development of efficient synthetic routes to multisubstituted thiophenes, including aminothiophenes, is an area of significant research interest, driven by their potential applications in biology and materials science. acs.org

Overview of Research Trajectories for 2,5-Dimethylthiophen-3-amine (B13599035) HCl

2,5-Dimethylthiophen-3-amine hydrochloride, with the chemical formula C6H10ClNS, is a specific aminothiophene derivative that has garnered attention as a building block in chemical synthesis. molbase.comsigmaaldrich.com Research involving this compound primarily focuses on its utilization as a starting material or intermediate in the preparation of more complex molecules with potential applications in various fields.

The synthesis of thiophene derivatives, in general, can be achieved through several established methods, including the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent, and the Gewald aminothiophene synthesis. pharmaguideline.com The latter is a base-catalyzed condensation that leads to the formation of 2-aminothiophenes. pharmaguideline.com More recent synthetic strategies have focused on the cyclization of functionalized alkynes to produce thiophene derivatives with high regioselectivity and atom economy. nih.gov

Specific research involving derivatives of 2,5-dimethylthiophene (B1293386) includes the synthesis of compounds like (2E)-1-(2,5-Dimethylthiophen-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one, formed through a Claisen-Schmidt reaction, which are investigated for their potential in materials science and as pharmaceutical intermediates. nih.gov Additionally, 3-acetyl-2,5-dimethylthiophene (B1297827) is recognized as a flavoring agent. nih.gov

Scope and Research Focus of the Study

This article focuses exclusively on the chemical compound 2,5-Dimethylthiophen-3-amine HCl. The scope is strictly limited to its chemical properties, synthesis, and its role as an intermediate in advanced chemical research. The discussion will adhere to the provided outline, detailing the significance of the broader class of thiophene amines and then narrowing the focus to the specific research trajectories and applications of this compound in synthetic organic chemistry and materials science.

The following table provides key chemical data for this compound:

| Property | Value | Source |

| CAS Number | 854628-35-6 | molbase.comsigmaaldrich.com |

| Molecular Formula | C6H10ClNS | molbase.com |

| Molecular Weight | 163.67 g/mol | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| Melting Point | 205-206 °C | sigmaaldrich.com |

| IUPAC Name | 2,5-dimethylthiophen-3-amine hydrochloride | sigmaaldrich.com |

Structure

3D Structure of Parent

特性

IUPAC Name |

2,5-dimethylthiophen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS.ClH/c1-4-3-6(7)5(2)8-4;/h3H,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAUERQSRLOILH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854628-35-6 | |

| Record name | 2,5-dimethylthiophen-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2,5 Dimethylthiophen 3 Amine Hcl

Established Synthetic Routes to 2,5-Dimethylthiophen-3-amine (B13599035) HCl

Established methods for the synthesis of thiophene (B33073) amines, including the target compound, primarily involve multi-step functionalization of a pre-existing thiophene ring or the construction of the ring itself through multicomponent reactions.

Multi-step Synthesis from 2,5-Dimethylthiophene (B1293386) Precursors

A logical and widely practiced approach to synthesizing 3-substituted thiophenes involves the direct functionalization of the thiophene core. For 2,5-Dimethylthiophen-3-amine, the synthesis can commence from the readily available 2,5-Dimethylthiophene.

The key steps in this sequence are:

Electrophilic Nitration : 2,5-Dimethylthiophene undergoes electrophilic substitution, primarily at the C3 position. Nitration can be achieved using various reagents. While strong conditions like mixed nitric and sulfuric acid can lead to degradation, milder reagents are effective stackexchange.com. A common method involves using nitric acid in acetic anhydride (B1165640) or trifluoroacetic anhydride, which provides the desired 3-nitro-2,5-dimethylthiophene in good yield semanticscholar.orgresearchgate.net.

Reduction of the Nitro Group : The resulting 3-nitro intermediate is then reduced to the corresponding amine. This transformation is a standard procedure in organic synthesis, with numerous available reagents. Methods include catalytic hydrogenation (e.g., using Pd/C and H2), or chemical reduction using metals in acidic media (e.g., Sn/HCl, Fe/HCl) or other reducing agents like hydrazine hydrate in the presence of a catalyst researchgate.netorganic-chemistry.org.

Salt Formation : The synthesized 2,5-Dimethylthiophen-3-amine is a basic compound and can be converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent, leading to the final product, 2,5-Dimethylthiophen-3-amine HCl.

Application of Gewald Reaction and its Modifications for Thiophene Amine Synthesis

The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgnih.gov The classical reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. wikipedia.orgnih.gov

It is crucial to note that the standard Gewald reaction yields 2-aminothiophenes , not 3-aminothiophenes. The reaction proceeds via a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization where the nitrile group is attacked intramolecularly to form the 2-amino functionality. wikipedia.orgderpharmachemica.com

However, the principles of the Gewald reaction have been modified and extended. For instance, by using different activated nitriles, a variety of functional groups can be installed at the 3-position. A modified Gewald reaction using cyanoacetone has been reported to produce 3-acetyl-2-aminothiophenes, demonstrating the adaptability of the reaction's core components. mdpi.comnih.govresearchgate.net While this does not directly yield the target compound, it underscores the importance of the Gewald framework in generating diverse thiophene amine scaffolds.

Numerous modifications to the Gewald reaction have been developed to improve yields, simplify procedures, and broaden its scope. These include the use of different catalysts, microwave irradiation, and solid-supported synthesis techniques. wikipedia.org

| Modification | Catalyst/Condition | Advantage |

| Microwave-Assisted | Microwave Irradiation | Reduced reaction times and often improved yields. wikipedia.org |

| Alternative Bases | Triethylamine, Morpholine, L-Proline | Tailors reaction conditions to specific substrates. nih.gov |

| Heterogeneous Catalysis | ZnO, CaO | Simplifies product purification by allowing easy catalyst removal. |

| Solvent-Free | Mechanochemistry (Ball Milling) | Environmentally friendly "green" chemistry approach. |

Alternative and Emerging Synthetic Strategies for Thiophene Amines

Beyond the classical approaches, other strategies are employed to access thiophene amines, focusing on novel ways to functionalize the ring or construct it from acyclic precursors.

Functionalization at the 3-position of Thiophene Ring

Directly introducing an amino group or a precursor at the 3-position of a 2,5-disubstituted thiophene is a primary alternative strategy. As the 2- and 5-positions in 2,5-dimethylthiophene are blocked, electrophilic attack is directed to the 3- and 4-positions, making this a viable approach. nbinno.com The nitration-reduction sequence described in section 2.1.1 is the most prominent example of this strategy.

Other modern synthetic methods that could be applied include transition-metal-catalyzed cross-coupling reactions, which have become a staple for forming carbon-nitrogen bonds, although specific applications to produce 2,5-Dimethylthiophen-3-amine are not widely documented.

Ring-Opening and Ring-Closure Reactions in Thiophene Synthesis

Constructing the thiophene ring with the desired substitution pattern is a fundamental alternative to functionalizing a pre-formed ring. The Paal-Knorr thiophene synthesis, for example, involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent to form the thiophene ring. pharmaguideline.comwikipedia.org To obtain the target compound, a suitably substituted 1,4-dicarbonyl precursor would be required.

Another significant ring-closure method involves the reaction of molecules containing both sulfur and the required carbon framework. For example, the synthesis of 2-nitro-3-aminothiophenes has been achieved from 3-amino-1,2-dithiolium salts through a nucleophilic exchange of a sulfur atom with the carbon from nitromethane, followed by ring closure. researchgate.net These methods highlight the diversity of precursors that can be used to build the thiophene core from the ground up.

Mechanistic Investigations of Synthesis Reactions

The mechanism of the Gewald reaction has been a subject of considerable study. digitellinc.com Although discovered in the 1960s, its detailed mechanism was elucidated more recently. wikipedia.org

The reaction is understood to proceed through the following key stages:

Knoevenagel Condensation : The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the activated nitrile. This step forms a stable α,β-unsaturated nitrile intermediate. wikipedia.orgchemrxiv.orgacs.org

Sulfur Addition : Elemental sulfur (typically S8) is then added to the α,β-unsaturated nitrile. The exact mechanism of this step is complex and still under investigation, but it is believed that the intermediate is deprotonated, and the resulting carbanion attacks the sulfur ring, leading to the formation of a polysulfide chain. chemrxiv.orgacs.org

Ring Closure and Aromatization : The sulfurated intermediate undergoes an intramolecular cyclization. This is considered the thermodynamic driving force of the reaction. acs.org A nucleophilic attack from the sulfur atom onto the cyano group, followed by tautomerization, leads to the formation of the stable, aromatic 2-aminothiophene ring. researchgate.net

Computational studies using Density Functional Theory (DFT) have supported this pathway, indicating that the formation of the Knoevenagel-Cope condensation product is the initial step, followed by the opening of the sulfur ring by the deprotonated intermediate. chemrxiv.orgacs.org The final, irreversible aromatization step funnels all intermediates towards the stable thiophene product. acs.org

Knoevenagel Condensation and Cyclization Processes in Aminothiophene Formation

The formation of the aminothiophene scaffold, particularly 2-aminothiophenes, is most famously achieved through the Gewald three-component reaction. This reaction serves as a classic example of a process initiated by a Knoevenagel condensation, followed by sulfur addition and intramolecular cyclization.

The reaction mechanism begins with the base-catalyzed Knoevenagel condensation between a carbonyl compound (an aldehyde or ketone) and a compound containing an active methylene group, typically an α-cyanoester or malononitrile. nih.govchemrxiv.orgarkat-usa.org This step involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration of the resulting aldol-type intermediate yields a stable α,β-unsaturated nitrile, also known as a Knoevenagel adduct. nih.govchemrxiv.org

Following the formation of this adduct, elemental sulfur is introduced. The α,β-unsaturated nitrile is deprotonated by the base catalyst at the α-carbon, and the resulting nucleophile attacks the S₈ ring, leading to the formation of a polysulfide intermediate. chemrxiv.org The crucial step is the intramolecular cyclization, where a sulfur-containing intermediate attacks the nitrile group. This ring-closure, followed by tautomerization and aromatization, results in the formation of the stable 2-aminothiophene ring. nih.govchemrxiv.org The entire process efficiently constructs the highly functionalized thiophene core in a one-pot synthesis. arkat-usa.org While this pathway is the predominant route to 2-aminothiophenes, the synthesis of 3-amino isomers, such as 2,5-dimethylthiophen-3-amine, often requires alternative strategies like the Thorpe-Ziegler cyclization or different starting materials. nih.gov

Influence of Catalysts and Reaction Conditions on Pathway Selectivity

The selectivity, efficiency, and environmental impact of aminothiophene synthesis are heavily dependent on the choice of catalysts and reaction conditions. These factors influence both the initial Knoevenagel condensation and the subsequent cyclization steps.

Catalysts: The Gewald reaction and related syntheses are traditionally catalyzed by stoichiometric amounts of organic bases like triethylamine or piperidine. arkat-usa.org These bases are essential for promoting the deprotonation steps required for both the Knoevenagel condensation and the sulfur addition. thieme-connect.com Modern advancements have focused on developing more efficient and recyclable catalytic systems.

Heterogeneous Catalysts: Nanoparticles such as nano-ZnO, as well as nanocomposites like MgO-CeO₂, have been employed as efficient and reusable catalysts. nih.gov These solid catalysts can simplify product purification and reduce waste.

Conjugate Acid-Base Catalysts: Salts of boric acid, such as piperidinium borate, have been shown to be highly effective in truly catalytic amounts (e.g., 20 mol%). In this system, the piperidinium cation protonates the carbonyl group, activating it for nucleophilic attack, while the borate anion deprotonates the active methylene compound. thieme-connect.com

Organocatalysts: L-proline has been utilized as an effective organocatalyst for the three-component synthesis of 2-aminothiophenes. nih.gov

The choice of catalyst can significantly impact reaction times and yields, as demonstrated in the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

| Entry | Catalyst (20 mol%) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Pyrrolidinium borate | 30 | 90 |

| 2 | Piperidinium borate | 25 | 96 |

| 3 | Morpholinium borate | 35 | 88 |

Reaction Conditions: Solvent, temperature, and reaction time are critical parameters that must be optimized to achieve high yields and selectivity.

Solvent: A variety of solvents have been used, including ethanol, methanol, dimethylformamide (DMF), and even water. thieme-connect.comresearchgate.net Ethanol, often mixed with a small amount of water, has proven to be an effective medium, promoting both solubility of reactants and catalytic activity. thieme-connect.com In some cases, solvent-free conditions have been developed to align with the principles of green chemistry. nih.gov

Temperature: The reaction temperature can range from room temperature to 100 °C. nih.govthieme-connect.com While some protocols are effective at ambient temperatures, heating is often required to drive the reaction to completion in a reasonable timeframe. thieme-connect.com For instance, the piperidinium borate-catalyzed reaction showed a dramatic increase in yield and decrease in reaction time when the temperature was raised from room temperature to 100 °C. thieme-connect.com

Reaction Time: Reaction times can vary from minutes to several hours, depending on the reactivity of the substrates and the specific catalysts and conditions employed. Optimization of catalysts and temperature can significantly shorten the required time. thieme-connect.comresearchgate.net

The interplay of these factors allows for the selective synthesis of a wide array of substituted aminothiophenes, providing access to valuable chemical building blocks.

Chemical Reactivity and Derivatization Strategies of 2,5 Dimethylthiophen 3 Amine Hcl

Electrophilic and Nucleophilic Substitution Reactions of the Thiophene (B33073) Ring

The thiophene ring in 2,5-Dimethylthiophen-3-amine (B13599035) is activated towards electrophilic substitution by the strong electron-donating amino group at the C3 position and the methyl groups at the C2 and C5 positions. The free amine is a powerful ortho-, para-director. Consequently, electrophilic attack is predominantly directed to the C4 position, which is ortho to the amino group.

Halogenation Studies

The introduction of halogen atoms onto the thiophene ring is a common strategy to create intermediates for further functionalization, such as cross-coupling reactions. For 2,5-Dimethylthiophen-3-amine, halogenation is expected to occur at the C4 position, the most activated and sterically accessible site on the ring.

Common halogenating agents can be employed for this transformation. For instance, bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile. thieme.de Similarly, chlorination can be performed with N-chlorosuccinimide (NCS). The reaction conditions, such as temperature and solvent, can be optimized to achieve high regioselectivity and yield. In some cases, protection of the amino group may be necessary to prevent side reactions, although the strong activation towards the C4 position often makes this unnecessary. epa.gov

Table 1: Halogenation of 2,5-Dimethylthiophen-3-amine

| Halogenating Agent | Expected Product | Position of Substitution |

|---|---|---|

| N-Bromosuccinimide (NBS) | 4-Bromo-2,5-dimethylthiophen-3-amine | C4 |

Acylation and Related Carbon-Carbon Bond Formations

Friedel-Crafts acylation provides a direct method for introducing acyl groups onto the thiophene ring, leading to the formation of thienyl ketones. sigmaaldrich.com This reaction typically involves an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.commasterorganicchemistry.com For 2,5-Dimethylthiophen-3-amine, the acylation is predicted to occur regioselectively at the C4 position due to the directing influence of the amino and methyl substituents. researchgate.net

The resulting acylium ion, generated from the acyl halide and Lewis acid, acts as the electrophile. youtube.com The electron-rich thiophene ring attacks the acylium ion, leading to the formation of a resonance-stabilized intermediate, which then loses a proton to restore aromaticity. masterorganicchemistry.com These acylated thiophenes are valuable intermediates for the synthesis of more complex molecules. A related reaction, the Vilsmeier-Haack reaction, can be used to introduce a formyl group at the C4 position.

Table 2: Acylation of 2,5-Dimethylthiophen-3-amine

| Reagents | Expected Product | Reaction Type |

|---|---|---|

| Acetyl chloride, AlCl₃ | 1-(4-Amino-2,5-dimethylthiophen-3-yl)ethanone | Friedel-Crafts Acylation |

| Benzoyl chloride, AlCl₃ | (4-Amino-2,5-dimethylthiophen-3-yl)(phenyl)methanone | Friedel-Crafts Acylation |

Reactions Involving the Primary Amine Functionality

The primary amine group at the C3 position is a key site for a wide range of chemical modifications, allowing for the introduction of diverse functional groups and the construction of larger molecular frameworks.

Formation of Amides, Ureas, and Other Nitrogen-Containing Derivatives

The primary amine of 2,5-Dimethylthiophen-3-amine readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. Common coupling agents used for amide bond formation from carboxylic acids include dicyclohexylcarbodiimide (B1669883) (DCC). masterorganicchemistry.com This reaction is fundamental for linking the thiophene core to other molecular fragments. nih.gov

Furthermore, the amine can react with isocyanates and isothiocyanates to yield urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions typically proceed under mild conditions and provide access to a class of compounds with significant interest in medicinal chemistry.

Table 3: Derivatization of the Primary Amine

| Reagent | Product Class | General Structure |

|---|---|---|

| R-COCl | Amide | 2,5-Me₂-Thiophen-3-NH-CO-R |

| R-NCO | Urea | 2,5-Me₂-Thiophen-3-NH-CO-NH-R |

Condensation Reactions with Carbonyl Compounds

The primary amine of 2,5-Dimethylthiophen-3-amine can participate in condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.gov This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com

The resulting Schiff bases are versatile intermediates themselves and can be used in various subsequent transformations, such as reduction to secondary amines or as ligands in coordination chemistry. mdpi.comresearchgate.net The reaction is reversible and can often be driven to completion by removing the water formed during the reaction.

Formation of Complex Polycyclic Systems and Heterocyclic Scaffolds

2,5-Dimethylthiophen-3-amine is a valuable precursor for the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines. nih.govnih.govrsc.org These bicyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities. scielo.br

A common route to thieno[2,3-d]pyrimidines involves the reaction of a 2-aminothiophene derivative with a one-carbon synthon, such as formamide (B127407) or orthoesters. For example, heating 2,5-Dimethylthiophen-3-amine with formamide can lead to the formation of 5,7-dimethylthieno[2,3-d]pyrimidine. The initial aminothiophene required for these syntheses is often prepared via the Gewald reaction, a multicomponent condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur. wikipedia.orgresearchgate.netorganic-chemistry.orgthieme-connect.com The reactivity of the amino group and the adjacent C4 position allows for cyclization reactions to build the pyrimidine (B1678525) ring onto the thiophene core. researchgate.net

Synthesis of Pyrimidine Derivatives from 2,5-Dimethylthiophen-3-amine HCl Precursors

The fusion of a pyrimidine ring onto the thiophene core of 2,5-dimethylthiophen-3-amine leads to the formation of thieno[3,2-d]pyrimidines. These bicyclic heterocycles are of significant interest due to their structural analogy to purines, which allows them to interact with various biological targets. The synthesis of these derivatives typically leverages the reactivity of the 3-amino group of the thiophene precursor.

A common and effective strategy involves the condensation of the 3-aminothiophene with reagents that provide the necessary carbon atoms to form the pyrimidine ring. One such method is the reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction initially forms an N,N-dimethylformamidine intermediate. Subsequent treatment of this intermediate with various anilines or other primary amines, often under microwave irradiation or thermal conditions, leads to a Dimroth rearrangement, yielding the corresponding 4-substituted thieno[2,3-d]pyrimidines. scielo.br

Another well-established route is the reaction of the aminothiophene with β-dicarbonyl compounds or their equivalents. For instance, condensation with acetylacetone (B45752) or ethyl acetoacetate (B1235776) in the presence of an acid or base catalyst can lead to the formation of the pyrimidine ring. These reactions proceed through the initial formation of an enamine, followed by intramolecular cyclization and dehydration to afford the thieno[3,2-d]pyrimidine (B1254671) skeleton.

Furthermore, thieno[3,2-d]pyrimidin-4-ones can be synthesized from 3-aminothiophene-2-carboxylate precursors. nih.gov While the starting material is different from 2,5-dimethylthiophen-3-amine, the principle involves cyclization with a one-carbon unit, such as formamide or orthoformates, to construct the pyrimidinone ring. This highlights a general strategy where the aminothiophene acts as a scaffold for building the fused pyrimidine system. More advanced methods involve sequential reactions, such as aromatic nucleophilic substitution (SNAr) followed by Suzuki coupling, to introduce diverse substituents onto the thienopyrimidine core. nih.gov

| Reactant for Pyrimidine Synthesis | Resulting Core Structure | General Method |

|---|---|---|

| DMF-DMA followed by anilines | 4-Substituted-thieno[2,3-d]pyrimidines | Dimroth Rearrangement scielo.br |

| β-Dicarbonyl Compounds (e.g., Acetylacetone) | Substituted-thieno[3,2-d]pyrimidines | Condensation and Cyclization |

| Formamide or Orthoformates (with 3-aminothiophene-2-carboxylates) | Thieno[3,2-d]pyrimidin-4-ones | Cyclization nih.gov |

Exploration of Azo Derivatives

The primary amino group of 2,5-dimethylthiophen-3-amine serves as a handle for the synthesis of thiophene-based azo dyes. The general synthetic pathway for producing these dyes is a two-step process involving diazotization followed by an azo coupling reaction. nih.gov

In the first step, the 2,5-dimethylthiophen-3-amine is treated with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C). This reaction converts the primary aromatic amine into a diazonium salt. The resulting 2,5-dimethylthiophen-3-diazonium salt is generally unstable and is used immediately in the subsequent step.

The second step is the azo coupling, where the diazonium salt acts as an electrophile and reacts with a coupling component. wikipedia.org The coupling partner is an electron-rich aromatic compound, such as a phenol, naphthol, aniline, or another heterocyclic compound. sapub.orgnih.gov The electrophilic diazonium ion attacks the activated aromatic ring of the coupling partner, usually at the para position to the activating group (e.g., -OH or -NR₂), to form the stable azo compound (R-N=N-R'). The extended π-conjugation created by the azo linkage (-N=N-) between the thiophene ring and the coupling partner's aromatic system is responsible for the characteristic color of these dyes. nih.gov The specific shade of the dye can be modulated by the choice of the coupling component and the substituents present on both aromatic rings. sapub.orgresearchgate.net

| Coupling Component Example | Resulting Azo Dye Class | Expected Color Range |

|---|---|---|

| Phenols / Resorcinol researchgate.net | Hydroxy-Aryl Azo Thiophenes | Yellow to Orange |

| Naphthols (e.g., β-naphthol) wikipedia.org | Naphthyl Azo Thiophenes | Orange to Red/Blue |

| N,N-Dialkylanilines nih.gov | Amino-Aryl Azo Thiophenes | Red to Blue |

| Other Heterocycles (e.g., Thiazoles) nih.gov | Heteroaryl Azo Thiophenes | Varied (often intense blues) |

Other Heterocyclic Annulations and Ring Transformations

Beyond pyrimidines, the versatile reactivity of 2,5-dimethylthiophen-3-amine allows for its use as a building block in the synthesis of various other fused heterocyclic systems through annulation reactions. The 3-amino group, combined with the adjacent C4 position of the thiophene ring, provides a reactive site for cyclization with appropriate bifunctional electrophiles.

For example, reaction with α-haloketones can lead to the formation of thieno[3,2-b]pyridine (B153574) derivatives through a sequence of N-alkylation followed by intramolecular cyclization. Similarly, condensation with 1,3-dicarbonyl compounds can be directed, under different conditions than those for pyrimidine synthesis, to form other fused systems. The synthesis of N-aryl pyrroles can be achieved through multi-component reactions involving an amine, a 1,3-dicarbonyl compound, and an acetal, showcasing the utility of aromatic amines in constructing diverse heterocyclic cores. nih.gov

The amino group can also be transformed to create other reactive functionalities. For instance, reaction with isothiocyanates would yield a thiourea derivative, which could then be cyclized to form fused thiazole-containing systems. Reaction with reagents like carbon disulfide can lead to dithiocarbamates, which are precursors for other sulfur-containing heterocycles. nahrainuniv.edu.iq

Ring transformation reactions, where the thiophene ring itself is altered, are less common for simple substituted thiophenes compared to more labile systems like pyrimidines. wur.nlresearchgate.net However, under specific and often harsh reaction conditions, or with highly activated substrates, the thiophene ring can potentially undergo cleavage and rearrangement. For instance, reactions of certain dinitrothiophenes with secondary amines have been shown to yield dihydrothiophene derivatives, indicating that the core ring structure can be modified. rsc.org Such transformations of 2,5-dimethylthiophen-3-amine itself are not widely reported but represent a potential area for synthetic exploration.

| Reagent Class | Potential Fused Heterocycle | General Reaction Type |

|---|---|---|

| α-Haloketones | Thieno[3,2-b]pyridines | Annulation |

| Isothiocyanates | Thieno-fused Thiazoles | Derivatization and Cyclization |

| 1,3-Dicarbonyl compounds + Acetal | Fused Pyrroles | Multi-component Annulation nih.gov |

| Carbon Disulfide | Fused Dithiocarbamates/Thiazoles | Derivatization and Cyclization nahrainuniv.edu.iq |

Advanced Spectroscopic and Analytical Characterization of 2,5 Dimethylthiophen 3 Amine Hcl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2,5-Dimethylthiophen-3-amine (B13599035) HCl and its derivatives. hyphadiscovery.com Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. nih.gov

¹H NMR Spectroscopy: In the ¹H NMR spectrum of thiophene (B33073) derivatives, the chemical shifts of the ring protons are influenced by the nature and position of substituents. oup.com For a 2,5-disubstituted thiophene, the remaining two protons on the thiophene ring would typically appear as distinct signals. The methyl groups at the 2 and 5 positions would each produce a singlet, with their exact chemical shifts influenced by the electronic nature of the amine group at the 3-position. The amine protons themselves would also give rise to a signal, the position and multiplicity of which can be affected by the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. hmdb.cachemicalbook.com For 2,5-Dimethylthiophen-3-amine HCl, one would expect to see distinct signals for the two methyl carbons, the four carbons of the thiophene ring, with the carbon attached to the amine group (C3) and the carbons attached to the methyl groups (C2 and C5) having characteristic chemical shifts. chemicalbook.com The chemical shifts of the thiophene ring carbons are particularly sensitive to the electronic effects of the substituents. researchgate.net For instance, the presence of an electron-donating amino group generally shields the adjacent carbons, causing their signals to appear at a lower chemical shift (upfield).

Interactive Data Table: Representative NMR Data for Substituted Thiophenes

| Compound/Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Thiophene | 7.11-7.33 (m) | 125.6 | chemicalbook.com |

| 2-Methylthiophene | 2.51 (s, 3H), 6.89-7.17 (m, 3H) | 15.2, 123.5, 125.4, 126.9, 139.8 | wikipedia.org |

| Thiophene-2-ethylamine | 2.95 (t, 2H), 3.11 (t, 2H), 6.82-7.15 (m, 3H) | 30.5, 41.2, 123.7, 125.1, 126.9, 143.2 | chemicalbook.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and investigating the fragmentation patterns of this compound and its derivatives. acs.orgresearchgate.net This technique provides the exact mass of the molecule, confirming its elemental composition, and offers clues about its structure through the analysis of fragment ions. acs.orgresearchgate.net

The mass spectrum of 2,5-Dimethylthiophen-3-amine would show a molecular ion peak (M⁺) corresponding to its molecular weight. In the case of the hydrochloride salt, the spectrum might show the molecular ion of the free amine or adduct ions depending on the ionization technique used. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. acs.org

The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. For aminothiophene derivatives, common fragmentation pathways may involve cleavage of the C-N bond, loss of the amine group, or fragmentation of the thiophene ring itself. The presence of methyl groups will also influence the fragmentation, potentially leading to the loss of a methyl radical. The analysis of these fragmentation patterns can help to confirm the substitution pattern on the thiophene ring. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. researchgate.net For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the various vibrations of its constituent bonds. nii.ac.jpiosrjournals.org

Key expected vibrational modes include:

N-H stretching: The amine group will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. For the hydrochloride salt, these bands may be broadened and shifted due to the formation of the ammonium (B1175870) ion (R-NH₃⁺).

C-H stretching: Aromatic C-H stretching vibrations from the thiophene ring are typically observed around 3100 cm⁻¹. nii.ac.jp Aliphatic C-H stretching from the methyl groups will appear in the 2850-3000 cm⁻¹ region.

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring usually appear in the 1400-1600 cm⁻¹ region. globalresearchonline.net

C-N stretching: The C-N stretching vibration of the amine group is expected in the 1000-1250 cm⁻¹ range.

C-S stretching: The C-S bond of the thiophene ring gives rise to absorptions that can be found in the fingerprint region, typically between 600-800 cm⁻¹. researchgate.net

The presence and position of these bands provide confirmatory evidence for the structure of this compound.

X-ray Crystallography for Solid-State Structure Determination

The crystal structure would reveal the planarity of the thiophene ring and the orientation of the methyl and amine substituents relative to the ring. mdpi.com It would also elucidate the intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride ion, which govern the packing of the molecules in the crystal lattice. mdpi.com In derivatives of aminothiophenes, intramolecular hydrogen bonds have been observed to significantly influence the molecular conformation. mdpi.com

Other Spectroscopic Methods (e.g., UV-Vis, XPS)

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. ekb.eg Thiophene and its derivatives typically exhibit strong absorption in the UV region due to π-π* transitions within the aromatic ring. researchgate.net The position of the absorption maximum (λ_max) is sensitive to the substituents on the thiophene ring. nih.gov The presence of an amino group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted thiophene. The solvent can also influence the position of the absorption bands. ekb.eg

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can be used to determine the elemental composition and chemical states of the elements within a molecule. scm.com For this compound, XPS can provide information about the binding energies of the carbon, nitrogen, sulfur, and chlorine atoms. researchgate.netresearchgate.netjst.go.jp The chemical shifts in the binding energies can be used to distinguish between different chemical environments of the same element. For example, the sulfur 2p spectrum can confirm the presence of the thiophene sulfur, and the nitrogen 1s spectrum can provide information about the protonation state of the amine group. researchgate.net

Chromatographic Techniques for Purity and Separation (e.g., TLC, HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a compound. The retention factor (Rf) value of the compound is dependent on the stationary phase and the mobile phase used.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method would likely be employed, where the compound is separated based on its polarity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. shimadzu.compaclp.com The sample is first vaporized and separated into its components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and detected. researchgate.net This technique is highly effective for the analysis of volatile thiophene derivatives, providing both retention time and mass spectral data for each component in a mixture. nih.gov

Computational and Theoretical Investigations on 2,5 Dimethylthiophen 3 Amine Hcl

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, providing a robust framework for investigating the electronic structure and energetics of molecules. By approximating the many-electron wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy, making it well-suited for studying molecules of pharmaceutical interest.

Conformational Analysis and Stability

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical to its physical and biological properties. For 2,5-Dimethylthiophen-3-amine (B13599035) HCl, several conformations are possible due to the rotation around the C-N bond of the amine group and the orientation of the methyl groups. Conformational analysis using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), can identify the most stable conformers in the gas phase and in solution. icm.edu.pl

In a theoretical study of the closely related methyl-3-aminothiophene-2-carboxylate, it was found that intramolecular hydrogen bonding between the amino group and the adjacent carboxyl group significantly influences the molecular conformation, leading to a planar six-membered ring. mdpi.com For 2,5-Dimethylthiophen-3-amine, while it lacks the carboxyl group for such strong intramolecular hydrogen bonding, weaker interactions and steric effects from the methyl groups would still dictate the preferred orientation of the amine group. The protonation of the amine group to form the hydrochloride salt would further influence the conformational landscape, with the ammonium (B1175870) group likely participating in intermolecular hydrogen bonding in the solid state.

A systematic conformational search would involve rotating the key dihedral angles and calculating the relative energies of the resulting structures. The results would reveal the global minimum energy structure and a set of low-energy conformers. These calculations can also provide optimized geometrical parameters, such as bond lengths and angles, which can be compared with experimental data if available. For instance, in a study on 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile, DFT calculations provided bond lengths and angles that were in good agreement with X-ray crystallography data. icm.edu.pl

Table 1: Illustrative DFT-Calculated Geometrical Parameters for an Aminothiophene Derivative

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G++(d,p)) |

| Bond Length | C4–S12 | 1.7691 Å |

| C10–S12 | 1.7462 Å | |

| C=C | 1.366 Å | |

| Bond Angle | C4–S12–C10 | 91.69° |

| S12–C10–N13 | 121.64° |

Data adapted from a study on 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile for illustrative purposes. icm.edu.pl

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net

For 2,5-Dimethylthiophen-3-amine, the presence of the electron-donating amine and methyl groups would be expected to raise the energy of the HOMO, making it a good electron donor. The HOMO is likely to be localized over the thiophene (B33073) ring and the nitrogen atom of the amine group. The LUMO, on the other hand, would be distributed over the aromatic ring. DFT calculations can provide precise energies of these orbitals and their spatial distribution. researchgate.net In a study of methyl-3-aminothiophene-2-carboxylate, the HOMO was found to be delocalized over the entire molecule, while the LUMO was primarily located on the thiophene ring and the carboxyl group. mdpi.com

Protonation to form the hydrochloride salt would significantly lower the energy of both the HOMO and LUMO due to the introduction of the positive charge, making the molecule less nucleophilic and more electrophilic.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Thiophene Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.58 |

| HOMO-LUMO Gap | 4.67 |

These values are hypothetical and for illustrative purposes, based on general trends for aminothiophene derivatives.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations are instrumental in predicting the reactivity of molecules, offering insights into reaction mechanisms, transition states, and the selectivity of chemical transformations. nih.govrsc.org

Prediction of Reaction Pathways and Transition States

By mapping the potential energy surface of a reaction, quantum chemical calculations can identify the most likely reaction pathways. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating their activation energies. A lower activation energy indicates a more favorable reaction pathway. nih.gov

For 2,5-Dimethylthiophen-3-amine, potential reactions could include electrophilic substitution on the thiophene ring or reactions involving the amine group. For instance, in the case of electrophilic attack, calculations could determine the relative activation energies for substitution at the C4 position versus other positions on the ring. DFT studies on the C-H activation of thiophenes have shown that metalation is predicted to occur exclusively at the 2-position. researchgate.net While the target molecule has methyl groups at the 2 and 5 positions, this highlights the power of such predictions.

The protonated form, 2,5-Dimethylthiophen-3-amine HCl, would be less susceptible to electrophilic attack due to the deactivating effect of the ammonium group. However, it could undergo nucleophilic aromatic substitution under certain conditions. Computational studies could model the reaction with a nucleophile, identifying the intermediates and transition states to predict the feasibility of such a reaction.

Regioselectivity and Stereoselectivity Predictions

Many chemical reactions can yield multiple products, and predicting the regioselectivity (which position reacts) and stereoselectivity (which stereoisomer is formed) is a key challenge in synthetic chemistry. Quantum chemical calculations can address this by comparing the energies of the different possible transition states leading to the various products. The product formed via the lowest energy transition state is predicted to be the major product. youtube.com

For electrophilic substitution on 2,5-Dimethylthiophen-3-amine, the directing effects of the amine and methyl groups would determine the regioselectivity. The amine group is a strong activating group and an ortho-, para-director. In this case, it would direct incoming electrophiles to the C2 and C4 positions. The methyl groups are also activating and ortho-, para-directing. The interplay of these directing effects would determine the final outcome. Computational models can quantify these effects by calculating the activation barriers for attack at each possible position, thus providing a prediction of the major product. vub.be

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This is particularly useful for understanding the behavior of molecules in solution and their interactions with their environment.

For this compound, MD simulations could be used to study its solvation in different solvents. By simulating the molecule in a box of solvent molecules, one can observe the formation of hydrogen bonds between the ammonium group and solvent molecules, as well as other non-covalent interactions. This provides a detailed picture of the solvation shell and can help to explain solubility and other solution-phase properties. nih.gov

MD simulations are also valuable for studying the dynamic behavior of larger systems, such as the interaction of the molecule with a biological target like a protein. While beyond the scope of this article, it is worth noting that MD simulations are a key tool in drug design for understanding ligand-receptor binding. Furthermore, simulations of thiophene derivatives, particularly oligomers and polymers, have been used to understand their conformational dynamics and phase behavior. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the structural or property-based descriptors of a series of compounds with their chemical or biological activity. These models are pivotal in computational chemistry for predicting the properties of new chemical entities, thereby streamlining the research and development process. The fundamental principle of QSAR is that the variation in the activity of a series of compounds is dependent on the variation in their molecular properties.

In the context of this compound and related aminothiophenes, QSAR models can be developed to predict various chemical properties such as reactivity, solubility, and stability. slideshare.netyoutube.com The development of a robust QSAR model involves the selection of a training set of molecules with known properties, the calculation of relevant molecular descriptors, and the establishment of a mathematical relationship between these descriptors and the property of interest.

A hypothetical QSAR study on a series of aminothiophene derivatives can be constructed to illustrate this process. The following data table includes this compound and a selection of structurally related compounds. The molecular descriptors chosen are commonly employed in QSAR studies and include molecular weight (MW), the logarithm of the octanol-water partition coefficient (LogP) as a measure of lipophilicity, and the topological polar surface area (TPSA) as an indicator of polarity. nih.govacs.orgresearchgate.net A hypothetical chemical reactivity index is also included for the purpose of building a model.

Interactive Data Table of Aminothiophene Derivatives and their Descriptors

| Compound Name | Structure | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | Hypothetical Reactivity Index |

| This compound | c1(C)sc(C)c(N)c1.Cl | 163.67 molbase.com | 3.33 molbase.com | 54.26 molbase.com | 4.5 |

| Thiophene | c1ccsc1 | 84.14 wikipedia.org | 1.81 | 0.00 | 2.1 |

| 2,4-Dimethylthiophen-3-amine | c1(C)sc(c(N)c1)C | 127.21 nih.gov | 1.70 nih.gov | 54.30 nih.gov | 4.2 |

| 2,5-Dimethylthiophene (B1293386) | c1(C)sc(C)cc1 | 112.19 nih.gov | 2.40 nih.gov | 28.20 nih.gov | 3.5 |

| 3-Hexyl-2,5-dimethylthiophen-3-amine | CCCCC(C)(c1sc(C)cc1N)C | Not available | Not available | Not available | 5.2 |

Based on the data presented in the table, a simplified, hypothetical QSAR model for the chemical reactivity of aminothiophenes could be proposed as a linear equation:

Reactivity Index = a(LogP) + b(TPSA) - c(MW) + d

In this model:

a, b, and c are coefficients that would be determined by multiple linear regression (MLR) analysis. nih.gov

d is a constant.

A positive coefficient for LogP and TPSA would suggest that both lipophilicity and polarity contribute positively to the reactivity of these compounds within the studied range. The negative coefficient for molecular weight would imply that an increase in molecular size might hinder reactivity, possibly due to steric effects.

Studies on related heterocyclic systems have shown that electronic parameters, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), also play a crucial role in determining chemical reactivity. researchgate.net For instance, a higher HOMO energy is often associated with a greater ability to donate electrons, thus enhancing reactivity towards electrophiles. Conversely, a lower LUMO energy indicates a greater ability to accept electrons, increasing reactivity towards nucleophiles. While not quantified in the table above, these electronic descriptors are fundamental in more complex QSAR models. researchgate.net

The predictive power of a QSAR model is assessed through statistical validation, using metrics such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A robust and predictive QSAR model can then be used to estimate the chemical properties of newly designed aminothiophene derivatives, guiding synthetic efforts towards compounds with desired characteristics. nih.gov

Applications in Advanced Materials Science and Organic Electronics

Role as Monomers in Polymer Synthesis

Thiophene (B33073) and its derivatives are fundamental building blocks for the synthesis of conjugated polymers, which are characterized by a backbone of alternating single and double bonds that facilitates electron delocalization. This delocalized π-electron system is the origin of their interesting electronic and optical properties.

Electropolymerization of Thiophene Derivatives for Conductive Polymers

Electropolymerization is a common method for synthesizing conductive polythiophene films. This process involves the electrochemical oxidation of thiophene monomers, leading to the formation of radical cations that subsequently couple to form polymer chains. The resulting polymer film is deposited onto the electrode surface. The properties of the synthesized polymer, such as conductivity, stability, and morphology, are highly dependent on the starting monomer, the electrolyte, the solvent, and the electrochemical conditions.

Design of Conjugated Polymer Systems for Organic Electronics

The design of conjugated polymer systems for organic electronics involves tuning the chemical structure of the monomer to achieve desired properties in the final polymer. For instance, the introduction of substituents onto the thiophene ring can modify the polymer's solubility, band gap, and charge carrier mobility. Alkyl and alkoxy groups are often introduced to improve solubility and processability.

In the case of 2,5-Dimethylthiophen-3-amine (B13599035) HCl, the methyl groups at the 2 and 5 positions would sterically hinder cross-linking at these sites, promoting linear polymerization and potentially leading to a more ordered polymer structure. The amine group at the 3-position can serve as a site for further functionalization, allowing for the attachment of other chemical moieties to tailor the polymer's properties for specific applications.

Development of Functional Materials

Polymers derived from thiophene derivatives have shown great promise in the development of various functional materials, particularly for use in organic electronic devices and sensors.

Fabrication of Organic Electronic Devices (e.g., OLEDs, OFETs)

Thiophene-based polymers are widely used as the active layer in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In OLEDs, the polymer layer emits light upon the recombination of electrons and holes. The color and efficiency of the emission can be tuned by modifying the chemical structure of the polymer. For example, a donor-acceptor type polymer incorporating a thieno[3,2-b]thiophene (B52689) unit has been used as an emitter in a solution-processed OLED, demonstrating the potential of thiophene-based materials in this area. beilstein-archives.org Similarly, multi-resonance emitters with a thiophene core have been shown to enable efficient and narrowband OLEDs. rsc.org

In OFETs, the thiophene polymer acts as the semiconductor, transporting charge between the source and drain electrodes. The performance of an OFET is largely determined by the charge carrier mobility of the semiconducting polymer. Research on diketopyrrolopyrrole (DPP)-based polymers, which can be combined with thiophene units, has shown high charge carrier mobilities, highlighting the potential of thiophene-containing materials in high-performance OFETs. nih.gov While specific devices using poly(2,5-Dimethylthiophen-3-amine) have not been reported, the presence of the amino group could influence the electronic properties and intermolecular interactions, which are critical for device performance.

Integration into Sensor Technologies

The conductivity of polythiophenes is sensitive to their environment, making them suitable for use in chemical sensors and biosensors. The interaction of an analyte with the polymer can induce changes in its conductivity, which can be measured electronically. The amino group in 2,5-Dimethylthiophen-3-amine HCl could be particularly advantageous for sensor applications. It can act as a recognition site for specific analytes through hydrogen bonding or acid-base interactions.

For instance, a thiophene-containing polymer has been utilized in the fabrication of an immunosensor for the detection of Prostate-Specific Antigen (PSA). acs.org In this application, the polymer enhances the conductivity and sensitivity of the sensor platform. The ability to functionalize the amino group of a polymer derived from this compound could allow for the immobilization of enzymes or antibodies, leading to the development of highly specific biosensors.

Investigation of Corrosion Inhibition Properties of Thiophene Derivatives

Thiophene derivatives have been investigated as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.nettsijournals.comderpharmachemica.comresearchgate.netscispace.com The inhibition mechanism is generally attributed to the adsorption of the thiophene molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.

The adsorption process is facilitated by the presence of heteroatoms (sulfur in the thiophene ring and nitrogen in the amino group) and π-electrons in the aromatic ring, which can interact with the vacant d-orbitals of the metal. derpharmachemica.comfrontiersin.org The amino group in this compound would likely enhance its corrosion inhibition properties due to the presence of the nitrogen atom with its lone pair of electrons, which can form a coordinate bond with the metal surface.

Studies on various thiophene derivatives have shown that their inhibition efficiency increases with concentration. researchgate.netderpharmachemica.comresearchgate.net Potentiodynamic polarization studies have indicated that these compounds can act as mixed-type inhibitors, retarding both the anodic and cathodic reactions of the corrosion process. tsijournals.comderpharmachemica.com The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm. derpharmachemica.comscispace.com

The following table summarizes the inhibition efficiencies of some thiophene derivatives on steel in acidic media, as reported in the literature. While data for this compound is not available, the table provides an indication of the potential effectiveness of this class of compounds as corrosion inhibitors.

| Thiophene Derivative | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |

| 2-Ethylamine thiophene | Steel | 0.5 M H₂SO₄ | 98 | researchgate.net |

| 2-Cyano-3-hydroxy-4(Ar)-5-anilino thiophenes | 304 Stainless Steel | 3 M HCl | Not specified | tsijournals.com |

| Various thiophene derivatives | Carbon Steel | 1 M HCl | >90 | derpharmachemica.com |

| 5-tert-butoxythiophene-2-carbaldehyde phenylhydrazone | Steel | 0.5 M H₂SO₄ | 87 | researchgate.net |

| Various thiophene derivatives | Carbon Steel | 1 M HCl | High | scispace.com |

The data clearly indicates that thiophene derivatives, particularly those containing amino groups, are highly effective corrosion inhibitors. The specific structure of this compound, with its combination of a thiophene ring, methyl groups, and an amino group, suggests it would be a strong candidate for corrosion protection applications.

Utilization as Building Blocks in Combinatorial Chemistry Libraries and Material Synthesis

The concept of combinatorial chemistry revolves around the rapid synthesis of a large number of different but structurally related molecules, known as a library. wisdomlib.org This approach is instrumental in the discovery of new materials and drugs by efficiently exploring a vast chemical space. wisdomlib.orgrroij.com The effectiveness of combinatorial synthesis heavily relies on the availability of diverse and reactive "building blocks" that can be systematically combined. wisdomlib.org

This compound is a prime candidate for such a building block. Its primary amine group serves as a versatile handle for a multitude of chemical transformations. For instance, it can readily undergo reactions such as acylation, alkylation, and condensation to form amides, secondary or tertiary amines, and imines, respectively. This reactivity allows for its incorporation into a wide array of molecular scaffolds.

In the context of material synthesis, thiophene and its derivatives are foundational components for organic semiconducting materials. nih.gov The thiophene ring is a key constituent in many high-performance organic photovoltaic materials due to its excellent charge transport properties. nih.gov The amine group on the this compound molecule provides a reactive site for polymerization. This allows it to be used as a monomer in the synthesis of conductive polymers. The resulting polymers, containing the 2,5-dimethylthiophene (B1293386) moiety, would be expected to exhibit interesting electronic and optical properties, making them suitable for applications in flexible electronics, sensors, and organic light-emitting diodes (OLEDs).

The synthesis of such materials often involves coupling reactions, like the Suzuki-Miyaura coupling, to construct conjugated polymer backbones. nih.gov The amine functionality on the thiophene ring can be used to tune the electronic properties of the resulting polymer and to provide a site for further functionalization, such as attaching side chains to improve solubility or to introduce specific sensory capabilities. A Chinese patent lists 2,5-dimethylthiophen-3-amine hydrochloride as a chemical compound, indicating its utility in synthetic procedures. google.com

Table 1: Potential Reactions for Incorporating this compound into Combinatorial Libraries and Material Synthesis

| Reaction Type | Reactant | Functional Group Formed | Potential Application |

| Acylation | Acid chloride, Anhydride (B1165640) | Amide | Creation of diverse libraries of amides for screening |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine | Modification of electronic properties in polymers |

| Condensation | Aldehyde, Ketone | Imine (Schiff base) | Synthesis of ligands, dynamic covalent chemistry |

| Polymerization | Diacid chloride, Diisocyanate | Polyamide, Polyurea | Formation of functional polymers |

Applications in Enzyme Immobilization Architectures

Enzyme immobilization is a critical technology in biotechnology, enabling the reuse of enzymes, improving their stability, and simplifying the separation of the catalyst from the reaction mixture. nih.gov A common strategy for enzyme immobilization involves the covalent attachment of enzymes to a solid support. nih.gov Surfaces functionalized with reactive groups are often employed for this purpose.

The primary amine group of this compound makes it a suitable agent for the functionalization of surfaces intended for enzyme immobilization. For example, a solid support, such as silica (B1680970) or a polymer resin, could be chemically modified to introduce the 2,5-dimethylthiophen-3-amine moiety onto its surface. The pendant amine groups can then be activated, for instance with glutaraldehyde, to covalently bind to the amino acid residues on the surface of an enzyme. researchgate.netacs.org

Furthermore, this compound can be incorporated as a monomer into a polymer matrix. This creates a polymer with multiple amine functionalities throughout its structure. Enzymes can then be immobilized within this polymer matrix. nih.gov Research has demonstrated the successful immobilization of enzymes like laccase and peroxidase on polymer supports functionalized with amine groups. researchgate.net The use of a thiophene-containing polymer can offer additional advantages, such as conductivity, which can be beneficial in the development of electrochemical biosensors. acs.org In such devices, the immobilized enzyme catalyzes a reaction that produces an electrical signal, and the conductive polymer matrix can facilitate the efficient transfer of electrons to the electrode.

The process of enzymatic protein immobilization on amino-functionalized nanoparticles has also been explored, highlighting the versatility of amine groups in creating biocompatible interfaces for biocatalysis. nih.gov

Table 2: Strategies for Enzyme Immobilization Using this compound

| Immobilization Strategy | Description | Key Feature of Compound |

| Surface Functionalization | The compound is chemically attached to a solid support, presenting amine groups for enzyme binding. | The reactive primary amine group. |

| Entrapment in a Polymer Matrix | The compound is used as a monomer to create a polymer network that physically entraps the enzyme. | The polymerizable nature of the thiophene ring and the functional amine group. |

| Covalent Binding to a Polymer | The compound is incorporated into a polymer, and enzymes are covalently attached to the amine groups. | The accessible and reactive amine groups on the polymer backbone. |

Unlocking the Future of Materials: Advanced Research Directions for this compound

The chemical compound this compound and its derivatives stand at the forefront of materials science innovation. The inherent properties of the thiophene ring system, combined with the versatility of the amine functional group, provide a rich platform for developing next-generation materials. Future research is charting a course towards more sustainable and efficient synthesis, highly tailored material properties, and the integration of powerful computational and automated technologies to accelerate discovery.

Q & A

Basic: What are the recommended synthetic routes for 2,5-Dimethylthiophen-3-amine HCl, and how can purity be optimized?

Synthesis typically involves functionalizing the thiophene ring with methyl groups followed by amination. A plausible route includes:

Thiophene alkylation : Introduce methyl groups via Friedel-Crafts alkylation using AlCl₃ as a catalyst .

Nitration/Reduction : Nitrate the 3-position, reduce to the amine, and form the HCl salt via HCl gas bubbling in anhydrous conditions.

Purification : Use column chromatography (ethyl acetate/hexane gradients) followed by recrystallization (ethanol/water) to achieve >97% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (CDCl₃/CD₃OD solvent system; δ ~6.8–7.7 ppm for aromatic protons) .

Basic: How can X-ray crystallography and hydrogen bonding analysis elucidate the structural stability of this compound?

- X-ray diffraction : Use SHELXL for refinement, focusing on the amine-HCl hydrogen bond (N–H···Cl). Expect bond lengths of ~1.6–1.8 Å and angles of 160–180° .

- Graph set analysis : Classify hydrogen-bonding motifs (e.g., R₂²(8) for dimeric structures) to predict packing efficiency and hygroscopicity .

Advanced: How can density functional theory (DFT) predict electronic properties relevant to reactivity?

- Methodology : Use the Lee-Yang-Parr (LYP) correlation functional to model electron density distribution. Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate:

- Validation : Compare computed IR spectra (e.g., N–H stretching at ~3300 cm⁻¹) with experimental FTIR data.

Advanced: How to resolve contradictions in reported NMR chemical shifts for this compound?

Discrepancies may arise from:

- Solvent effects : Compare DMSO-d₆ (polar aprotic) vs. CDCl₃ (nonpolar) shifts; expect upfield shifts in DMSO due to hydrogen bonding.

- Protonation state : The amine’s δ ~2.5–3.5 ppm (free base) vs. δ ~5.0–6.0 ppm (HCl salt). Use pH-adjusted NMR or ¹³C DEPT to confirm .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

Substituent variation : Synthesize analogs with halogens or electron-withdrawing groups at the 4-position to modulate electronic effects.

Biological assays : Test derivatives in receptor-binding studies (e.g., serotonin receptors via radioligand displacement assays).

QSAR modeling : Correlate Hammett σ values (from DFT) with activity data to identify critical electronic parameters .

Advanced: How do hydrogen-bonding networks influence the compound’s stability in solid-state formulations?

- Stability analysis : Conduct dynamic vapor sorption (DVS) to assess hygroscopicity. Strong N–H···Cl bonds (graph set R₂²(6) ) reduce water uptake.

- Thermal gravimetry (TGA) : Decomposition temperatures >200°C indicate robust hydrogen-bonded networks .

Advanced: What experimental and computational approaches characterize photophysical properties?

- UV-Vis spectroscopy : Measure λmax in ethanol (thiophene π→π* transitions ~250–300 nm). Compare with TD-DFT calculations (B3LYP/6-31G* level) .

- Fluorescence quenching : Add iodide ions to study excited-state interactions (Stern-Volmer plots).

Advanced: How to design toxicity studies using in vitro models?

- MTT assay : Test cytotoxicity in HEK293 cells (IC₅₀ determination).

- Metabolic stability : Use liver microsomes (human/rat) with LC-MS to monitor degradation (half-life >30 min suggests favorable pharmacokinetics).

- Reference methodologies : Follow NICE guidelines for reproducibility (e.g., triplicate runs, positive/negative controls) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。